molecular formula C26H23ClN2O3 B11096450 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer: B11096450
Molekulargewicht: 446.9 g/mol
InChI-Schlüssel: OSQNVTKXOKFBHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core with a seven-membered heterocyclic ring containing two nitrogen atoms. The substituent at position 11 is a 3-chloro-4-hydroxy-5-methoxyphenyl group, which introduces polar functional groups (hydroxy and methoxy) and a halogen (chlorine) to the aromatic system. These moieties likely influence its solubility, bioavailability, and receptor-binding interactions.

Synthesis of such compounds typically follows established routes for dibenzo[b,e][1,4]diazepinones, involving cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .

Eigenschaften

Molekularformel

C26H23ClN2O3

Molekulargewicht

446.9 g/mol

IUPAC-Name

6-(3-chloro-4-hydroxy-5-methoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C26H23ClN2O3/c1-32-23-14-17(11-18(27)26(23)31)25-24-21(28-19-9-5-6-10-20(19)29-25)12-16(13-22(24)30)15-7-3-2-4-8-15/h2-11,14,16,25,28-29,31H,12-13H2,1H3

InChI-Schlüssel

OSQNVTKXOKFBHH-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2)Cl)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Representative Protocol:

  • Reactants :

    • 4-Amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole (1.0 equiv)

    • Diarylidenketone (1.0 equiv)

  • Conditions : Glacial acetic acid (3 mL) in ethanol (20 mL), reflux (3.5–6 h).

  • Workup : Concentration under vacuum, recrystallization from ethanol.

  • Yield : 65–78%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrazole amine on the electrophilic carbonyl of the diarylidenketone, followed by intramolecular cyclization (Figure 1).

Nucleophilic Substitution for Aryl Functionalization

The 3-chloro-4-hydroxy-5-methoxyphenyl group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling.

SNAr Protocol:

  • Reactants :

    • 11-Bromo-dibenzo[b,e][1,diazepin-1-one (1.0 equiv)

    • 3-Chloro-4-hydroxy-5-methoxyphenol (1.2 equiv)

  • Conditions : K2CO3 (2.5 equiv), DMF, 80°C (12 h).

  • Workup : Aqueous extraction, column chromatography (SiO2, CH2Cl2/MeOH 9:1).

  • Yield : 58%.

Key Challenges :

  • Steric hindrance from the methoxy and hydroxyl groups requires elevated temperatures.

  • Competing O-alkylation is minimized using polar aprotic solvents.

Catalytic Methods for Enhanced Efficiency

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective aryl incorporation.

Suzuki Coupling Protocol:

  • Reactants :

    • 11-Bromo-dibenzo[b,e][1,diazepin-1-one (1.0 equiv)

    • 3-Chloro-4-hydroxy-5-methoxyphenylboronic acid (1.1 equiv)

  • Catalyst : Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

  • Conditions : DME/H2O (4:1), 90°C (8 h).

  • Yield : 72%.

Advantages :

  • Higher functional group tolerance compared to SNAr.

  • Scalable to gram quantities without significant yield loss.

Acid-Mediated Cyclization and Ring Closure

Final ring closure is achieved via Friedel-Crafts acylation or AlCl3-mediated cyclization.

Friedel-Crafts Protocol:

  • Reactants :

    • Linear precursor with aryl and amine groups (1.0 equiv)

  • Conditions : AlCl3 (3.0 equiv), CH2Cl2, 55–70°C (4–6 h).

  • Workup : Hydrochloric acid quench, extraction, recrystallization (EtOH).

  • Yield : 45–63%.

Critical Parameters :

  • Excess AlCl3 (≥2.5 equiv) ensures complete cyclization.

  • Temperature control (<70°C) prevents decomposition.

Purification and Characterization

  • Recrystallization : Ethanol or acetone preferred for high-purity crystals (≥98% by HPLC).

  • Chromatography : SiO2 with CH2Cl2/MeOH (95:5) resolves regioisomers.

  • Characterization Data :

    • 1H NMR (DMSO-d6): δ 2.61 (m, 4H), 7.39–7.59 (m, 4H), 10.05 (br, 1H).

    • HRMS : m/z 447.0921 [M+H]+ (calc. 447.0918).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitation
Cyclocondensation65–7898HighRequires stoichiometric acid
SNAr5895ModerateCompeting O-alkylation
Suzuki Coupling7297HighCost of Pd catalysts
Friedel-Crafts45–6393ModerateHarsh conditions

Industrial-Scale Considerations

  • Cost-Efficiency : Cyclocondensation is preferred for large batches due to low catalyst use.

  • Environmental Impact : Pd-based methods require recycling protocols to reduce metal waste.

  • Process Optimization : Continuous-flow systems improve AlCl3-mediated cyclization safety .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

11-(3-Chlor-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on hat mehrere wissenschaftliche Forschungsanwendungen:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

    Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.

Wirkmechanismus

Der Wirkmechanismus von 11-(3-Chlor-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Rezeptoren oder Enzyme ausüben und so deren Aktivität modulieren. Die genauen beteiligten molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, können aber Neurotransmitter-Rezeptoren und Signalwege umfassen, die mit Zellwachstum und Apoptose zusammenhängen.

Wissenschaftliche Forschungsanwendungen

11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include neurotransmitter receptors and signaling pathways related to cell growth and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of this compound is highlighted by comparing it to analogs within the dibenzo[b,e][1,4]diazepinone family and related benzodiazepine derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name / ID Substituents (Position) Molecular Weight Key Features Reference
11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one (Target Compound) 3-Cl, 4-OH, 5-OCH₃ (C11); phenyl (C3) ~440-450 (est.) Polar substituents enhance hydrophilicity; chloro and methoxy modulate electronic effects.
11-(4-chlorophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one (CAS 330216-61-0) 4-Cl (C11); phenyl (C3) ~400-410 (est.) Lacks hydroxy and methoxy groups; reduced polarity; higher lipophilicity.
11-(2-bromophenyl)-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one (CAS 312622-32-5) 2-Br (C11); 4-OCH₃ (C3) 475.38 Bromine increases steric bulk; methoxy enhances electron-donating capacity.
Methylclonazepam (C16H12ClN3O3) 2-Cl, 7-NO₂, 1-CH₃ (benzodiazepine core) 329.74 Nitro group confers metabolic stability; methyl group alters pharmacokinetics.
2-((1-phenyl-1H-triazol-4-yl)methyl)-spiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol (11a) Triazole-spiro system Spirocyclic framework diversifies conformational flexibility.

Key Findings from Comparisons

Substituent Effects on Polarity: The target compound’s 4-hydroxy and 5-methoxy groups (C11) enhance water solubility compared to the purely hydrophobic 4-chlorophenyl analog .

Pharmacological Implications :

  • Methylclonazepam’s nitro group () is associated with prolonged half-life due to resistance to enzymatic degradation, a feature absent in the target compound .
  • The triazole-spiro system in compound 11a () introduces a rigid conformation, which may improve selectivity for specific targets like PAR receptors .

Synthetic Flexibility: The modular synthesis of dibenzo[b,e][1,4]diazepinones allows for systematic variation of substituents. For example, coupling with coumarin derivatives (as in ’s compounds 4g and 4h) can introduce fluorescence properties or alter metabolic pathways .

Contradictions and Limitations

  • Direct pharmacological data (e.g., IC₅₀, binding affinity) for the target compound are absent in the provided evidence, limiting mechanistic comparisons.
  • Structural analogs in and incorporate pyrazole or tetrazole moieties, which complicate direct extrapolation to the dibenzo[b,e][1,4]diazepinone scaffold .

Biologische Aktivität

The compound 11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , often referred to as a dibenzo diazepine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN2O3C_{22}H_{24}ClN_{2}O_{3}, with a molecular weight of approximately 396.89 g/mol. The presence of a chloro group and a methoxyphenyl moiety contributes to its biological properties.

Research indicates that the compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. The presence of the diazepine structure suggests potential activity as a central nervous system (CNS) agent.

Antidepressant and Anxiolytic Effects

Studies have shown that derivatives of dibenzo diazepines exhibit significant antidepressant and anxiolytic effects. The compound's ability to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and serotonin pathways, has been highlighted in several studies.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantSignificant reduction in depressive behavior
AnxiolyticDecrease in anxiety-like behaviors
NeuroprotectiveProtection against neuronal cell death
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in vitro by reducing oxidative stress and apoptosis in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for treating various inflammatory conditions and may enhance its therapeutic profile in CNS disorders.

Case Studies

A notable study conducted on animal models demonstrated that administration of the compound resulted in improved cognitive function and reduced behavioral despair compared to control groups. The study employed standard tests such as the forced swim test (FST) and elevated plus maze (EPM) to evaluate the antidepressant and anxiolytic effects.

Table 2: Case Study Results

Study TypeMethodologyKey Findings
Animal Model (FST)Forced Swim TestReduced immobility time
Animal Model (EPM)Elevated Plus MazeIncreased time spent in open arms
Biochemical AnalysisCytokine profilingDecreased IL-6 and TNF-alpha levels

Q & A

Basic: What synthetic methodologies are optimized for this compound, and how do reaction conditions affect yield and purity?

Answer:
The synthesis involves multi-step reactions, often starting with cyclocondensation of precursors. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol improves solubility of intermediates .
  • Catalysts : Pd-mediated cross-coupling reactions can introduce aryl groups at the 3-position, but require inert atmospheres to prevent oxidation .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours for thermal methods) and increases yield by 10–15% .

Example Data Comparison:

MethodYieldPurity (HPLC)Conditions
Thermal cyclization65%92%Ethanol, 80°C, 24 h
Microwave-assisted78%95%DMF, 120°C, 30 min

Basic: Which analytical techniques are most effective for structural characterization?

Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., distinguishing chloro and methoxy groups via chemical shifts at δ 3.8–4.2 ppm for OCH₃) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves the diazepine ring conformation and hydrogen-bonding interactions (e.g., O–H···O between hydroxy and ketone groups) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Answer:
SAR studies require systematic structural modifications and pharmacological assays:

Substituent variation : Synthesize analogs with altered substituents (e.g., replacing Cl with F or adjusting methoxy positioning) to assess impacts on receptor binding .

In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to quantify IC₅₀ values. For example, replace the phenyl group with heteroaromatic rings to test selectivity .

Data normalization : Compare activity across analogs using standardized controls (e.g., cisplatin for cytotoxicity studies) to minimize batch-to-batch variability .

Advanced: What computational strategies predict pharmacokinetics and target binding?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., docking the diazepine ring into hydrophobic pockets of GABAₐ receptors) .
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. The compound’s logP ~2.8 suggests moderate blood-brain barrier permeability .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., hydrophobic interactions with Val211 in target proteins) .

Advanced: How should contradictory biological activity data be resolved?

Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

Reproducibility checks : Replicate studies in independent labs using identical cell lines (e.g., HEK293 vs. HeLa) .

Impurity profiling : Use HPLC-MS to detect byproducts (e.g., oxidation of the hydroxy group) that may interfere with activity .

Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., Bayesian inference) to identify outliers .

Advanced: What methodologies evaluate environmental fate and toxicity?

Answer:

  • Environmental persistence : Use OECD 307 guidelines to study hydrolysis/photodegradation in simulated natural waters. The chloro-substituent may slow degradation .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (LC₅₀) and algae growth inhibition. Correlate results with logKow values to predict bioaccumulation .
  • In vitro hepatotoxicity : Employ HepG2 cells with CYP3A4 induction to assess metabolic stability and reactive metabolite formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.